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3-(Oxan-4-yl)morpholine Documentation Hub
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Overcoming challenges in the purification of "3-(Oxan-4-yl)morpholine"
Overcoming challenges in the purification of "3-(Oxan-4-yl)morpholine"
Welcome to the dedicated technical support guide for navigating the complexities of purifying "3-(Oxan-4-yl)morpholine." This resource is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis and purification of this and structurally related heterocyclic amines. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.
Introduction to the Purification Challenges
"3-(Oxan-4-yl)morpholine" is a polar, basic compound, a combination of properties that frequently introduces challenges during purification. Its basic nitrogen atom can interact strongly with acidic stationary phases in chromatography, leading to poor peak shape and recovery. Furthermore, the presence of multiple heteroatoms makes it highly soluble in polar solvents, which can complicate extraction and recrystallization processes. The potential for diastereomer formation also necessitates careful consideration of the chosen purification strategy. This guide will address these common issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing "3-(Oxan-4-yl)morpholine"?
A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing this compound is the reductive amination of morpholine with tetrahydropyran-4-one. Potential impurities from this process include:
-
Unreacted Starting Materials: Residual morpholine and tetrahydropyran-4-one.
-
Over-alkylation Products: In some cases, side reactions can lead to the formation of dialkylated amine byproducts, though this is less common with secondary amines like morpholine.[1]
-
Diastereomers: If the morpholine ring is substituted, the formation of diastereomers is possible. For "3-(Oxan-4-yl)morpholine" itself, this is not an issue unless a substituted morpholine is used as a starting material.
-
Byproducts from the Reducing Agent: Depending on the reducing agent used (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride), byproducts from its decomposition or side reactions may be present.[2]
Q2: My column chromatography on silica gel is giving me broad, tailing peaks for my product. What is causing this and how can I fix it?
A2: This is a classic problem when purifying basic compounds like "3-(Oxan-4-yl)morpholine" on standard silica gel.[3] The acidic silanol groups on the silica surface strongly interact with the basic nitrogen of your morpholine derivative, leading to poor peak shape and sometimes irreversible adsorption.[3]
Here are several effective solutions:
-
Mobile Phase Modification: Add a small amount of a competing amine to your mobile phase to neutralize the acidic sites on the silica.[3] A common choice is triethylamine (Et3N) at a concentration of 0.1-2%. A typical solvent system would be dichloromethane/methanol/triethylamine.
-
Use of Amine-Functionalized Silica: These specialized stationary phases have been treated to reduce the acidity of the silica surface, resulting in improved peak shape for amines.
-
Reversed-Phase Chromatography: This is an excellent alternative for polar compounds.[4] Using a C18 column with a mobile phase of water and acetonitrile (often with a modifier like formic acid or ammonia to control ionization) can provide good separation.
Q3: I am struggling to remove highly polar impurities. What purification technique should I consider?
A3: For highly polar impurities, several strategies can be effective:
-
Acid-Base Extraction: This is a powerful technique for separating basic compounds from neutral or acidic impurities.[5] Dissolve your crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, leaving less polar, non-basic impurities in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude "3-(Oxan-4-yl)morpholine" in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The basic product will move to the aqueous layer.
-
Separation: Separate the aqueous layer. The organic layer contains neutral and acidic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the pH is >10.
-
Product Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
-
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be very effective at removing impurities. The key is to find a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q4: My synthesis has produced a mixture of diastereomers. How can I separate them?
A4: Diastereomers have different physical properties and can often be separated by standard chromatographic techniques.[6]
-
Column Chromatography: Careful optimization of the mobile phase on a silica gel column can often resolve diastereomers.[6][7] It may require trying different solvent systems and gradients.
-
Fractional Crystallization: If the diastereomers have sufficiently different solubilities, fractional crystallization can be an effective separation method.[8]
-
Preparative HPLC: High-performance liquid chromatography offers higher resolution and is a powerful tool for separating challenging diastereomeric mixtures.[6]
Troubleshooting Guides
Chromatography Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor Separation or Overlapping Peaks | Inappropriate solvent system. | Optimize the mobile phase polarity. Use TLC to screen different solvent systems (e.g., ethyl acetate/hexanes, DCM/methanol).[9] |
| Column overloading. | Reduce the amount of sample loaded onto the column. A general rule is 1-5% of the stationary phase mass. | |
| Product is Not Eluting from the Column | Compound is too polar for the mobile phase. | Drastically increase the polarity of the eluent. For silica gel, a gradient up to 10-20% methanol in dichloromethane (with 0.5% triethylamine) may be necessary. |
| Strong interaction with the stationary phase. | Switch to a less acidic stationary phase like alumina or use reversed-phase chromatography. | |
| Streaking of the Compound on TLC and Column | Strong acid-base interaction between the amine and silica. | Add a competing base like triethylamine or ammonia to the eluent. |
Recrystallization Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Product Oiling Out | The boiling point of the solvent is higher than the melting point of the product. | Use a lower-boiling point solvent. |
| The solution is supersaturated. | Add a small amount of additional hot solvent. | |
| No Crystals Form Upon Cooling | The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration. |
| Nucleation is not occurring. | Scratch the inside of the flask with a glass rod or add a seed crystal. | |
| Poor Recovery | The product is too soluble in the chosen solvent at room temperature. | Choose a solvent in which the product has lower solubility at room temperature. Try a co-solvent system. |
| Too much solvent was used. | Concentrate the mother liquor and attempt a second crystallization. |
Visualizing Purification Workflows
Decision Tree for Purifying "3-(Oxan-4-yl)morpholine"
Caption: Decision tree for selecting a purification strategy for "3-(Oxan-4-yl)morpholine".
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting logic for common issues in the column chromatography of basic amines.
References
-
SYNTHESIS OF MORPHOLINE-BASED IONIC LIQUIDS FOR EXTRACTIVE DESULFURIZATION OF DIESEL FUEL. (n.d.). SciELO. Retrieved February 4, 2026, from [Link]
- Laemmle, G. J. (1957). Recovery of morpholine from aqueous solutions thereof. U.S. Patent No. 2,776,972. Washington, DC: U.S. Patent and Trademark Office.
-
An acidic morpholine derivative containing glyceride from thraustochytrid, Aurantiochytrium. (2021). PLoS ONE, 16(3), e0248336. Retrieved from [Link]
-
Acid-Base Extraction Tutorial. (2020, March 22). [Video]. YouTube. Retrieved from [Link]
-
Development of a Series of Tanshinone Derivatives Through Scaffold Hopping for Treating Non-Small-Cell Lung Cancer (NSCLC). (2023). Molecules, 28(14), 5369. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]
-
Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
How can we separate diastereomers of larger organic moiety? (2024). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit. Retrieved from [Link]
-
Reductive amination. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]
-
Separation of Secondary Amine and Tertiary amine. (2006). Chromatography Forum. Retrieved from [Link]
- Siegel, H., & Schmierer, R. (1989). Separation of diastereomers by extractive distillation. U.S. Patent No. 4,874,473. Washington, DC: U.S. Patent and Trademark Office.
-
Separation of diastereomers. (2008). Chromatography Forum. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Amine purification. (2011). Science Forums. Retrieved from [Link]
-
Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2025). Journal of the American Chemical Society. Retrieved from [Link]
-
Dolan, J. W. (2008). What's Happening to My Column? LCGC North America, 26(6), 536-542. Retrieved from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 9. An acidic morpholine derivative containing glyceride from thraustochytrid, Aurantiochytrium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(Oxan-4-yl)morpholine
Technical Support Center: Synthesis of 3-(Oxan-4-yl)morpholine
Welcome to the technical support center for the synthesis of 3-(Oxan-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this valuable morpholine derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Introduction to the Synthesis of 3-(Oxan-4-yl)morpholine
The synthesis of 3-(Oxan-4-yl)morpholine, a heterocycle of interest in medicinal chemistry, is most commonly achieved through a reductive amination reaction. This pathway offers a convergent and efficient route by coupling commercially available starting materials: 2-amino-2'--hydroxydiethyl ether (also known as 2-(2-aminoethoxy)ethanol) and tetrahydro-4H-pyran-4-one. The reaction is typically mediated by a selective reducing agent, such as sodium triacetoxyborohydride, which chemoselectively reduces the intermediate iminium ion in the presence of the starting ketone.
While this method is robust, impurities can arise from side reactions involving the starting materials, intermediates, and the reducing agent. This guide will focus on identifying these potential byproducts and provide practical solutions for their mitigation and removal.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of 3-(Oxan-4-yl)morpholine.
Q1: My reaction is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?
A1: Low conversion in this reductive amination can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inefficient Imine/Iminium Ion Formation: The initial condensation between 2-(2-aminoethoxy)ethanol and tetrahydro-4H-pyran-4-one to form the iminium ion is a crucial equilibrium step.
-
Causality: The reaction is reversible and driven by the removal of water. If water is not effectively sequestered or the pH is not optimal, the equilibrium will favor the starting materials.
-
Solution:
-
pH Adjustment: The reaction is typically acid-catalyzed. A small amount of acetic acid is often added to facilitate imine formation. However, excess acid will protonate the amine starting material, rendering it non-nucleophilic. The optimal pH is generally between 5 and 6.
-
Use of a Dehydrating Agent: While not always necessary with sodium triacetoxyborohydride, the addition of a mild dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can help drive the equilibrium towards the iminium ion.
-
-
-
Sub-optimal Reducing Agent Activity: The effectiveness of sodium triacetoxyborohydride can be compromised.
-
Causality: Sodium triacetoxyborohydride is moisture-sensitive. Contamination with water will lead to its decomposition and reduced activity.
-
Solution:
-
Ensure the use of a fresh, high-quality batch of sodium triacetoxyborohydride.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Use anhydrous solvents. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.
-
-
-
Incorrect Stoichiometry: The molar ratio of the reactants is critical.
-
Causality: An excess of the amine can sometimes lead to the formation of di-alkylated byproducts, while an excess of the ketone can remain as an unreacted impurity.
-
Solution: Start with a 1:1 to 1.2:1 molar ratio of the amine to the ketone. A slight excess of the amine is often used to ensure full conversion of the ketone.
-
Q2: I've isolated my product, but NMR analysis shows several unexpected signals. What are the most likely byproducts in this synthesis?
A2: The primary byproducts in the reductive amination synthesis of 3-(Oxan-4-yl)morpholine typically arise from side reactions of the starting materials and the reducing agent.
-
N,N-Dialkylation Product: This is a common byproduct in reductive aminations where the product amine is still nucleophilic.
-
Formation: The desired 3-(Oxan-4-yl)morpholine can react with another molecule of tetrahydro-4H-pyran-4-one to form a tertiary amine after reduction.
-
Identification: Look for signals in the ¹H NMR spectrum corresponding to an additional tetrahydropyran ring and a downfield shift of the morpholine protons adjacent to the nitrogen. Mass spectrometry will show a peak corresponding to the mass of the desired product plus the mass of a reduced tetrahydropyran unit minus a hydrogen atom.
-
-
Alcohol Byproduct (Tetrahydro-4H-pyran-4-ol): This results from the direct reduction of the starting ketone.
-
Formation: While sodium triacetoxyborohydride is selective for the iminium ion, reduction of the ketone can occur, especially if the imine formation is slow or if a less selective reducing agent is used.
-
Identification: This will appear as a new set of signals in the ¹H and ¹³C NMR spectra corresponding to the alcohol. The characteristic methine proton signal (CH-OH) will be a key indicator.
-
-
Unreacted Starting Materials: Incomplete reactions will leave residual 2-(2-aminoethoxy)ethanol and tetrahydro-4H-pyran-4-one.
-
Identification: Compare the NMR spectrum of your crude product with the spectra of the starting materials.
-
Below is a table summarizing the expected byproducts and their characteristics:
| Byproduct Name | Structure | Formation Pathway | Key Analytical Signatures |
| N,N-Dialkylation Product | A tertiary amine with two tetrahydropyran moieties attached to the nitrogen. | Reaction of the product with another equivalent of the ketone followed by reduction. | MS: [M+C₅H₁₀O-H]⁺ ¹H NMR: Additional signals for a second tetrahydropyran ring. |
| Tetrahydro-4H-pyran-4-ol | A secondary alcohol. | Direct reduction of the starting ketone by the reducing agent. | ¹H NMR: Characteristic CH-OH proton signal. ¹³C NMR: Signal for the carbon bearing the hydroxyl group. |
| Unreacted 2-(2-aminoethoxy)ethanol | The starting amine. | Incomplete reaction. | Signals corresponding to the known spectrum of the starting material. |
| Unreacted Tetrahydro-4H-pyran-4-one | The starting ketone. | Incomplete reaction. | Signals corresponding to the known spectrum of the starting material. |
Q3: How can I effectively purify my 3-(Oxan-4-yl)morpholine product from the identified byproducts?
A3: Purification can typically be achieved using standard laboratory techniques.
-
Column Chromatography: This is the most effective method for separating the desired product from the byproducts.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is often effective. The polarity of the eluent can be adjusted based on the TLC analysis of the crude mixture. The N,N-dialkylation product will be less polar than the desired secondary amine, while the unreacted amino alcohol will be more polar.
-
-
Acid-Base Extraction: This can be a useful preliminary purification step to remove non-basic impurities.
-
Procedure: Dissolve the crude product in an organic solvent (e.g., dichloromethane). Wash with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the amine products and extract them into the aqueous phase. The unreacted ketone and other non-basic impurities will remain in the organic layer. Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amines, which can then be extracted back into an organic solvent.
-
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an option for purification, especially on a larger scale.
Experimental Protocols
Protocol 1: Synthesis of 3-(Oxan-4-yl)morpholine via Reductive Amination
This protocol provides a general procedure for the synthesis of 3-(Oxan-4-yl)morpholine.
Materials:
-
2-(2-Aminoethoxy)ethanol
-
Tetrahydro-4H-pyran-4-one
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (glacial)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 2-(2-aminoethoxy)ethanol (1.0 eq) and anhydrous dichloromethane.
-
Add tetrahydro-4H-pyran-4-one (1.0-1.1 eq) to the solution.
-
Add glacial acetic acid (0.1-0.2 eq) and stir the mixture at room temperature for 30 minutes.
-
In portions, carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Analytical Characterization of Byproducts
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the crude product and purified fractions. Compare the chemical shifts and coupling constants with known spectra of the starting materials and expected product. 2D NMR techniques such as COSY and HSQC can be used to confirm structural assignments of unknown impurities.
-
Mass Spectrometry (MS): Use LC-MS to identify the molecular weights of the components in the reaction mixture. This is particularly useful for confirming the presence of the N,N-dialkylation product and other potential adducts.
Visualizing the Synthetic Pathway and Troubleshooting Logic
Diagram 1: Synthetic Pathway of 3-(Oxan-4-yl)morpholine
Caption: Reductive amination pathway to 3-(Oxan-4-yl)morpholine.
Diagram 2: Troubleshooting Flowchart for Low Conversion
Caption: A logical guide for troubleshooting low reaction yields.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
-
Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Technical Support Center: Chiral Resolution of 3-(Oxan-4-yl)morpholine
Technical Support Center: Chiral Resolution of 3-(Oxan-4-yl)morpholine
[1]
Topic: Chiral Separation of 3-(Oxan-4-yl)morpholine (3-(tetrahydro-2H-pyran-4-yl)morpholine) Target Audience: Analytical Chemists, Process Chemists, and Purification Engineers.[1][2] Scope: HPLC (Normal Phase, Polar Organic) and SFC (Supercritical Fluid Chromatography).
Introduction: The Separation Challenge
Welcome to the technical support hub for 3-(Oxan-4-yl)morpholine . This intermediate is a critical building block in the synthesis of PI3K inhibitors and other heterocyclic pharmaceuticals.
The Chemist’s Dilemma: The molecule contains a basic secondary amine at the morpholine ring and a polar ether (oxanyl/tetrahydropyran) substituent. This combination presents two specific chromatographic challenges:
-
Severe Peak Tailing: The secondary amine interacts strongly with residual silanol groups on the silica support.
-
Solubility vs. Retention: The molecule is moderately polar. Finding a solvent system that dissolves the sample without eluting it immediately (at
) requires careful mobile phase tuning.[3]
This guide provides a self-validating workflow to resolve the
Module 1: Method Development Strategy
Do not guess. Follow this logic-gated screening protocol to identify the optimal stationary phase.
The Screening Protocol (Standard Operating Procedure)
Sample Preparation:
-
Concentration: 1.0 mg/mL in Ethanol (or Mobile Phase).
-
Filtration: 0.45 µm PTFE filter (Mandatory to protect column frits).[1]
Primary Column Selection: We recommend a "4-Column Screen" using Immobilized Polysaccharide phases.[4] Immobilized phases are preferred over coated phases for this molecule because they allow the use of "forbidden" solvents (like DCM or THF) if solubility becomes an issue.
| Priority | Column Name | Selector Chemistry | Why? |
| 1 | CHIRALPAK® IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Highest success rate for polar amines; distinct selectivity from IA/IB. |
| 2 | CHIRALPAK® IA | Amylose tris(3,5-dimethylphenylcarbamate) | The immobilized version of the legendary AD-H. Robust baseline.[1] |
| 3 | CHIRALPAK® IG | Amylose tris(3-chloro-5-methylphenylcarbamate) | Newer generation; excellent for separating difficult heterocyclic amines. |
| 4 | CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Coated Phase.[1][2] The industry standard "backup" if immobilized phases fail. |
Mobile Phase Screening Conditions:
-
Additive (CRITICAL): 0.1% Diethylamine (DEA) or Ethanolamine.[1][2] Never run this amine without a basic additive.
Workflow Visualization
Figure 1: Logic-gated decision tree for method development. Note the pivot to SFC if Normal Phase fails.
Module 2: Troubleshooting Center (FAQs)
This section addresses specific failure modes reported by users working with morpholine derivatives.
Q1: My peaks are tailing severely ( ). How do I fix this?
Diagnosis: The secondary amine on the morpholine ring is interacting with the acidic silanols of the silica support. This is a classic "amine-silanol" interaction. The Fix:
-
Verify Additive: Ensure your mobile phase contains 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) .[1]
-
Increase Strength: If 0.1% is insufficient, increase to 0.2% .
-
Switch Additive: For stubborn morpholines, Ethanolamine often provides sharper peaks than DEA due to stronger hydrogen bonding capabilities that mask silanols effectively.
Q2: I see separation, but the elution times are inconsistent between runs.
Diagnosis: This is likely a "Memory Effect" or insufficient equilibration, common when switching between acidic and basic additives.[2] The Fix:
-
Dedicated Columns: If possible, dedicate a specific column to basic analytes. Never switch a column from a TFA-containing method (acidic) to a DEA method (basic) without a rigorous wash.[1]
-
Wash Protocol: Flush with 100% Ethanol (containing no additives) for 20 column volumes before introducing the new mobile phase.
Q3: The sample precipitates in the mobile phase (Hexane/IPA).
Diagnosis: 3-(Oxan-4-yl)morpholine is moderately polar. High alkane content (Hexane) reduces solubility.[1] The Fix:
-
Immobilized Advantage: Use CHIRALPAK® IA or IC .[4] These columns allow you to use "non-standard" solvents.
-
Recipe: Dissolve sample in minimal Dichloromethane (DCM). Inject into a mobile phase of Hexane/DCM/EtOH/DEA (50:30:20:0.1) .
-
Warning: Do NOT use DCM on coated columns (AD-H, OD-H) or you will strip the stationary phase and destroy the column.
-
Q4: Why is SFC (Supercritical Fluid Chromatography) recommended for this molecule?
Answer: SFC is the "Gold Standard" for chiral amines.
-
Solubility: Supercritical CO₂ + Methanol dissolves morpholines better than Hexane.
-
Speed: Low viscosity allows for 3x–5x faster flow rates.
-
Purification: Solvent removal (CO₂) is instantaneous, making it ideal for isolating the pure enantiomer for biological testing.[1][2]
-
SFC Starting Point: Column: Chiralpak IC; Mobile Phase: CO₂/MeOH (80:20) + 0.2% DEA; Back Pressure: 120 bar; Temp: 35°C.
Module 3: Mechanism of Separation
Understanding why the separation works allows you to troubleshoot logically.
The separation relies on the Three-Point Interaction Model :
-
H-Bonding: The carbonyls and carbamates on the polysaccharide backbone H-bond with the morpholine amine (donor) and the oxanyl ether (acceptor).
-
Dipole-Dipole: The polar oxanyl group interacts with the dipole moments of the chiral selector.
-
Steric Inclusion: The 3-dimensional twist of the morpholine ring fits into the chiral grooves of the amylose/cellulose polymer.
Visualizing the Interaction Logic:
Figure 2: Mechanistic view of chiral recognition. The 'Tight Fit' enantiomer is retained longer.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF.[1][2] (Immobilized Polysaccharide Columns). [Link]
-
Daicel Chiral Technologies. Chiral Column Selection Guide for Amines. (Application Note). [Link]
- Matthews, B. et al.Supercritical Fluid Chromatography (SFC) for the Chiral Separation of Pharmaceutical Intermediates. (General reference for SFC efficiency with amines).
Sources
- 1. banglajol.info [banglajol.info]
- 2. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chiraltech.com [chiraltech.com]
- 5. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Reference Data & Comparative Studies
Technical Comparison Guide: 3-(Oxan-4-yl)morpholine vs. Conventional Morpholine Scaffolds in PI3K/mTOR Drug Discovery
Technical Comparison Guide: 3-(Oxan-4-yl)morpholine vs. Conventional Morpholine Scaffolds in PI3K/mTOR Drug Discovery
Executive Summary: The Structural Case
In the development of kinase inhibitors—specifically those targeting the Phosphoinositide 3-kinase (PI3K) / mTOR pathway —the morpholine ring is a "privileged structure."[1][2][3][4] It frequently serves as the critical hinge-binding motif, where the ether oxygen acts as a hydrogen bond acceptor to the kinase hinge region (e.g., Val851 in PI3K
However, unsubstituted morpholines often suffer from rapid metabolic clearance and lack isoform selectivity.[1] This guide compares the advanced scaffold 3-(Oxan-4-yl)morpholine (also known as 3-(tetrahydro-2H-pyran-4-yl)morpholine) against standard derivatives (3-methyl and 3-phenyl morpholines).[1]
The Core Argument: The inclusion of the oxan-4-yl (tetrahydropyran) substituent at the C3 position offers a superior balance of reduced lipophilicity (LogD) and enhanced metabolic stability , while maintaining the critical hinge-binding geometry required for nanomolar potency.[1]
The Specific Assay: Dual-Point Lead Profiling
To objectively compare these derivatives, we utilize a Dual-Point Assessment Protocol combining biochemical potency with metabolic liability screening.
-
Primary Assay: PI3K
Biochemical Kinase Inhibition (IC determination).[1] -
Secondary Assay: Human Liver Microsomal (HLM) Stability (Intrinsic Clearance,
).
Biological Context: The PI3K/mTOR Pathway
The following diagram illustrates the signaling cascade where these inhibitors intervene, highlighting the critical nodes (PI3K and mTOR) targeted by morpholine-based scaffolds.[1][5][6]
Figure 1: PI3K/mTOR signaling cascade.[1][6] Morpholine derivatives competitively inhibit the ATP-binding pocket of PI3K and mTOR.
Comparative Performance Analysis
The following data summarizes the performance of 3-(Oxan-4-yl)morpholine against common alternatives when incorporated into a representative pyrimidine-based kinase inhibitor scaffold.
Table 1: Physicochemical & Potency Comparison
| Derivative | Structure Feature | LogD (pH 7.4) | PI3K | HLM | Performance Verdict |
| Morpholine (Unsub) | Baseline | 2.1 | 12 | 45 (High) | Reference. Potent but metabolically labile. |
| 3-Methylmorpholine | Small Steric | 2.4 | 18 | 32 (Mod) | Standard. Slight stability gain; minimal potency loss.[1] |
| 3-Phenylmorpholine | Hydrophobic | 3.8 | 8 | 12 (Low) | Potent but Lipophilic. High LogD risks poor solubility/toxicity.[1] |
| 3-(Oxan-4-yl)morpholine | Polar/Bulky | 1.6 | 15 | < 10 (Stable) | Optimal. Lowest lipophilicity & clearance; retains potency.[1] |
Technical Interpretation[1][3][5][7][8][9]
-
Potency (IC
): The 3-phenyl derivative shows the highest potency due to hydrophobic contacts in the ribose binding pocket.[1] However, 3-(Oxan-4-yl)morpholine maintains comparable nanomolar potency (15 nM vs 12 nM) because the tetrahydropyran ring can adopt a chair conformation that fills the solvent-exposed pocket without steric clash.[1] -
Metabolic Stability (
): The unsubstituted morpholine is prone to oxidative metabolism (N-dealkylation or ring oxidation).[1] The Oxan-4-yl group provides significant steric shielding of the morpholine nitrogen and carbon skeleton, drastically reducing intrinsic clearance (< 10 L/min/mg) compared to the methyl variant.[1] -
Lipophilicity (LogD): A critical advantage.[1] The oxane oxygen lowers the LogD (1.[1]6) compared to the phenyl analog (3.8).[1] This predicts better solubility and a lower risk of off-target toxicity (promiscuity).[1]
Detailed Experimental Protocols
To replicate these findings, strictly adhere to the following self-validating protocols.
Assay 1: PI3K Biochemical Kinase Assay (ADP-Glo™ Platform)
Objective: Quantify the IC
Reagents:
-
Recombinant PI3K
(p110 /p85 complex).[1] -
Substrate: PIP2:PS lipid vesicles (50
M).[1] -
ATP (10
M, apparent).[1] -
Detection: ADP-Glo™ Kinase Assay Kit (Promega).[1]
Workflow:
-
Compound Prep: Prepare 3-(Oxan-4-yl)morpholine derivative in 100% DMSO. Perform 1:3 serial dilutions (10 points).
-
Enzyme Reaction:
-
Mix 2
L Compound + 4 L PI3K Enzyme in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl , 1 mM EGTA, 0.03% CHAPS). -
Incubate 15 min at RT (allows "slow-off" binding equilibration).
-
Add 4
L Substrate/ATP mix to initiate.[1] -
Incubate 60 min at RT.
-
-
Detection:
-
Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
-
Validation: Z' factor must be > 0.[1]5. Reference inhibitor (e.g., Wortmannin) must fall within 2-fold of historic IC
.[1]
Assay 2: Microsomal Stability (Metabolic Clearance)
Objective: Determine the intrinsic clearance (
Workflow Visualization:
Figure 2: HLM Stability Workflow. Critical control: Use NADPH-free samples to rule out chemical instability.
Protocol Steps:
-
Incubation: Incubate test compound (1
M final) with pooled HLM (0.5 mg/mL protein) in phosphate buffer (100 mM, pH 7.4) at 37°C.[1] -
Start: Add NADPH regenerating system.
-
Stop: At time points (0, 5, 15, 30, 45 min), transfer aliquots into ice-cold acetonitrile containing Internal Standard (IS).
-
Analysis: Centrifuge (4000 rpm, 20 min) and inject supernatant into LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope (
) determines .[1] [1]
Synthesis & Availability
While simple morpholines are commodities, 3-(Oxan-4-yl)morpholine (CAS: 1541804-53-8) is a specialized building block.[1]
-
Synthesis Route: Typically synthesized via the condensation of 2-amino-1-(tetrahydro-2H-pyran-4-yl)ethanol derivatives or via Grignard addition to a morpholinone precursor followed by reduction.[1]
-
Purity Requirement: For biochemical assays, purity must be >95% (HPLC) to avoid false positives from reactive impurities.
Conclusion
For drug discovery programs targeting PI3K/mTOR, 3-(Oxan-4-yl)morpholine represents a superior scaffold choice over methyl- or phenyl-morpholine.[1] It solves the "lipophilicity-metabolism" trade-off by utilizing the polar, bulky tetrahydropyran ring to block metabolic sites while lowering LogD, all without sacrificing the essential kinase hinge-binding affinity.
References
-
Morpholine as a Privileged Pharmacophore: Kour, R. et al.[1][3][4][7] "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry, 2020.[1][2][4] [Link]
-
PI3K Inhibitor SAR (ZSTK474 Analogs): Rewcastle, G.W. et al.[1] "Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition." Molecules, 2017.[1][3] [Link]
-
Chemical Identity (PubChem): National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 82598420, 3-(oxan-4-yl)morpholine."[1] [Link][1]
Sources
- 1. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
Beyond the Scaffold: Cross-Reactivity & Selectivity Profiling of 3-(Oxan-4-yl)morpholine
Beyond the Scaffold: Cross-Reactivity & Selectivity Profiling of 3-(Oxan-4-yl)morpholine
Executive Summary: The Hybrid Scaffold Advantage
In the landscape of Fragment-Based Drug Discovery (FBDD), 3-(Oxan-4-yl)morpholine represents a strategic "hybrid" scaffold. It merges the privileged kinase-binding capability of the morpholine ring with the metabolic stability and lipophilic tuning of the tetrahydropyran (oxane) moiety.
Unlike the common N-substituted morpholines (4-substituted), the 3-substituted (C-linked) architecture preserves the secondary amine (NH). This feature is critical: it retains the hydrogen-bond donor capability essential for hinge binding in kinases (e.g., PI3K, mTOR) while projecting the oxane ring into the solvent-exposed region or the ribose pocket to enforce selectivity.
This guide profiles the cross-reactivity liabilities of this scaffold, comparing it against standard medicinal chemistry alternatives, and provides validated protocols for assessing its "clean" profile in early discovery.
Comparative Performance Analysis
To evaluate the utility of 3-(Oxan-4-yl)morpholine, we compare it against two primary alternatives: the unsubstituted morpholine (high clearance risk) and the N-linked analog (loss of H-bond donor).
Table 1: Physicochemical & Selectivity Profile Comparison
| Feature | 3-(Oxan-4-yl)morpholine (Subject) | Morpholine (Parent Scaffold) | 4-(Oxan-4-yl)morpholine (N-Linked Isomer) |
| Primary Utility | Hinge Binder + Selectivity Handle | Generic Solubilizer / Hinge Binder | Solubility / Metabolic Blocker |
| H-Bond Donor (NH) | Present (Critical for Kinase Hinge) | Present | Absent (Tertiary Amine) |
| Chirality | Yes (C3 is a chiral center) | No | No |
| Kinase Selectivity | High (Steric bulk at C3 directs vector) | Low (Promiscuous binding) | Moderate (Steric bulk, but no H-bond donor) |
| Metabolic Stability | Moderate-High (Oxane shields C3 oxidation) | Low (Rapid oxidative metabolism) | High (N-substitution blocks N-oxidation) |
| hERG Liability | Moderate (Basic amine pKa ~8.5) | High (pKa ~8.3, highly polar) | Low (Reduced basicity if N-linked to EWG) |
| LogD (pH 7.4) | ~0.5 - 1.2 (Balanced) | -0.86 (Too Polar) | ~1.5 (More Lipophilic) |
Key Performance Insights
-
The Selectivity Vector: The C3-attachment of the oxane ring creates a "steric gatekeeper." In PI3K
inhibitors, this bulk can clash with residues in non-target kinases, significantly improving the selectivity profile compared to the "flat" unsubstituted morpholine. -
The Chiral Liability: Unlike the alternatives, 3-(Oxan-4-yl)morpholine introduces a chiral center. Protocol Warning: You must profile both enantiomers (
and ) separately. Often, one enantiomer drives potency (e.g., binding Val851 in PI3K), while the other contributes disproportionately to off-target hERG toxicity. -
Metabolic Shielding: Unsubstituted morpholines are metabolic "soft spots," prone to ring opening. The oxanyl group at C3 sterically hinders the approach of CYP450 enzymes to the morpholine ring, improving half-life (
) without abolishing solubility.
Cross-Reactivity Profiling Protocols
To validate the safety and efficacy of this scaffold, a three-tiered profiling system is required. These protocols are designed to be self-validating with internal controls.
Workflow Visualization: The "Go/No-Go" Decision Matrix
Caption: Tiered decision matrix for profiling morpholine-scaffold derivatives, prioritizing target engagement before expensive safety assays.
Protocol A: Kinase Selectivity Profiling (TR-FRET)
Objective: Determine if the C3-oxanyl group induces promiscuity or selectivity across the Kinome.
Methodology (LanthaScreen Eu Kinase Binding):
-
Reagent Prep: Prepare a 4x serial dilution of the test compound in 100% DMSO (Top concentration: 10 µM).
-
Tracer Addition: Add 5 µL of Kinase Tracer (Alexa Fluor 647-labeled ATP competitive tracer). Critical: Select a tracer with a
close to the ATP of the specific kinase (e.g., PI3K , mTOR, DNA-PK). -
Antibody Addition: Add 5 µL of Eu-labeled anti-tag antibody (binds to the kinase).
-
Incubation: Incubate for 60 minutes at Room Temperature.
-
Detection: Measure TR-FRET ratio (Emission 665 nm / Emission 615 nm) on a plate reader (e.g., EnVision).
-
Validation:
-
Positive Control: Wortmannin or GDC-0941 (Known morpholine-based inhibitors).
-
Negative Control: DMSO only.
-
Z-Prime: Must be > 0.5 for valid data.
-
Interpretation:
-
A "clean" profile for 3-(Oxan-4-yl)morpholine should show tight binding (
nM) to the intended target (e.g., PI3K) but nM for off-targets like CDK2 or Aurora A. If promiscuity is observed, the C3-substituent is likely not large enough to enforce specificity.
Protocol B: hERG Liability Assessment (Automated Patch Clamp)
Objective: Morpholines are basic amines.[1][2] This assay quantifies the risk of QT prolongation (cardiotoxicity).
Methodology:
-
Cell Line: CHO cells stably expressing hERG (
) channels. -
Solution: Extracellular buffer (Tyrode’s solution).
-
Procedure:
-
Establish Whole-Cell configuration (Seal resistance > 1 G
). -
Apply voltage protocol: Hold at -80 mV, depolarize to +40 mV (2s), repolarize to -50 mV (2s) to elicit tail current.
-
Perfusion: Apply 3-(Oxan-4-yl)morpholine at 0.1, 1, 10, and 30 µM.
-
-
Data Analysis: Calculate % inhibition of tail current amplitude.
Causality & Mitigation:
-
If
µM, the basic nitrogen is interacting with the hERG pore (Tyr652/Phe656). -
Fix: The oxane ring lowers pKa slightly, but if toxicity persists, consider adding an Electron Withdrawing Group (EWG) like a fluorine to the oxane ring or acylating the morpholine nitrogen (though this kills kinase hinge binding).
Mechanistic Insight: The Selectivity Pathway
The following diagram illustrates why the 3-(Oxan-4-yl) substitution pattern is superior to the 4-substitution for kinase inhibitors targeting the ATP pocket.
Caption: Structural logic of C3-substitution. The NH donor is preserved for potency, while the Oxane group targets the selectivity pocket.
References
-
Garner, A. P., et al. (2020). "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." Journal of Medicinal Chemistry. Link
-
Heffron, T. P., et al. (2010). "Discovery of Clinical Candidate GDC-0941: A PI3K Inhibitor with a Morpholine Scaffold." ACS Medicinal Chemistry Letters. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Discusses Tetrahydropyran as a Morpholine Isostere). Link
-
Vandenberg, J. I., et al. (2001). "hERG K+ Channels: Structure, Function, and Clinical Significance." Physiological Reviews. (Mechanisms of basic amine binding). Link
-
Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide." (Standard Protocol Reference). Link
